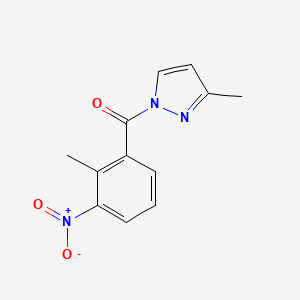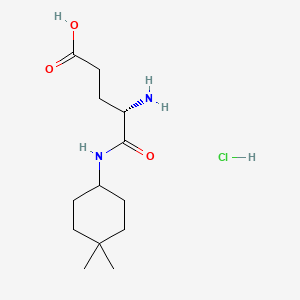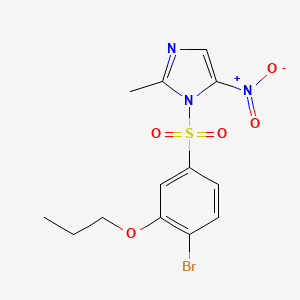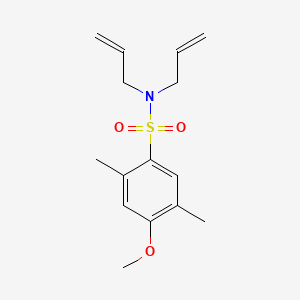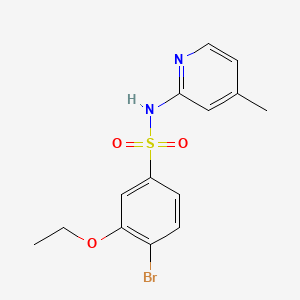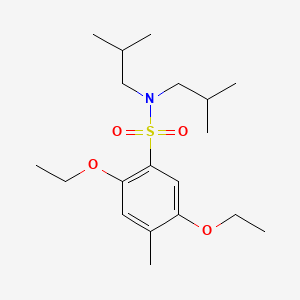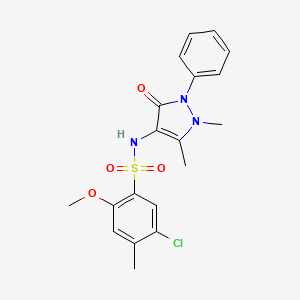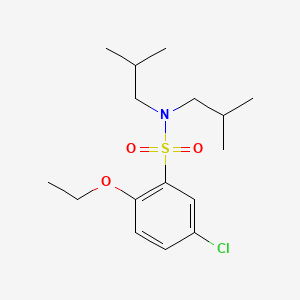
5-chloro-2-ethoxy-N,N-bis(2-methylpropyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-ethoxy-N,N-bis(2-methylpropyl)benzene-1-sulfonamide, commonly known as CEIBS, is a sulfonamide compound that has been used in scientific research for various purposes. This compound is known for its ability to inhibit certain enzymes and has been studied for its potential use in treating various diseases.
Mecanismo De Acción
CEIBS inhibits the activity of carbonic anhydrase and metalloproteinases by binding to the active site of these enzymes. This binding prevents the substrate from binding to the enzyme and inhibits its activity. In addition, CEIBS has been shown to induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
CEIBS has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to inhibit the growth of certain bacteria and fungi. However, the exact biochemical and physiological effects of CEIBS are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CEIBS in lab experiments is its ability to inhibit the activity of certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using CEIBS is its potential toxicity, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on CEIBS. One direction is to study its potential use in treating other diseases such as Alzheimer's disease and diabetes. Another direction is to study the structure-activity relationship of CEIBS to develop more potent and selective inhibitors of carbonic anhydrase and metalloproteinases. Additionally, more studies are needed to determine the exact biochemical and physiological effects of CEIBS.
Métodos De Síntesis
The synthesis of CEIBS involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with diisopropylamine and 2-methylpropanol. The reaction takes place in the presence of a base such as triethylamine and is carried out at room temperature. The resulting product is then purified through column chromatography to obtain pure CEIBS.
Aplicaciones Científicas De Investigación
CEIBS has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and metalloproteinases, which are involved in the progression of these diseases. CEIBS has also been studied for its potential use as a diagnostic tool for certain diseases.
Propiedades
IUPAC Name |
5-chloro-2-ethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO3S/c1-6-21-15-8-7-14(17)9-16(15)22(19,20)18(10-12(2)3)11-13(4)5/h7-9,12-13H,6,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDGZQLSWYFRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-ethoxy-N,N-bis(2-methylpropyl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456331.png)
![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)
![2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-3-prop-2-enylquinazolin-4-one](/img/structure/B7456343.png)
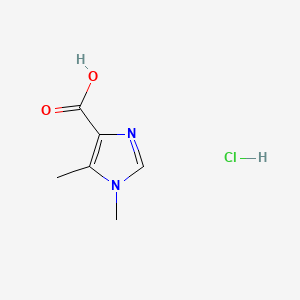
![4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)
![3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)
